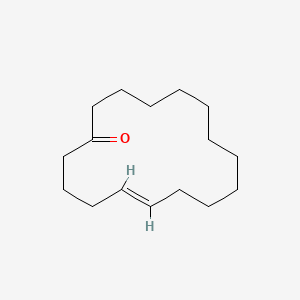
(E)-5-Cyclohexadecen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone . This compound is known for its strong musk scent with floral, amber, and civet tones . It is commonly used as a substitute for natural musk in perfumes, cosmetics, and soaps .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Cyclohexadecen-1-one can be synthesized through a four-step sequence starting from cyclododecanone . The synthesis involves the following steps:
Chlorination: Cyclododecanone is reacted with chlorine to form 2-chlorocyclododecanone.
Grignard Reaction: The chlorinated product is then reacted with two moles of vinyl magnesium chloride to yield 1,2-divinylcyclododecan-1-ol.
Oxy-Cope Rearrangement: The divinyl alcohol undergoes an oxy-Cope rearrangement to form 5-Cyclohexadecen-1-one.
Industrial Production Methods
The industrial production of 5-Cyclohexadecen-1-one follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclohexadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Cyclohexadecen-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a synthetic intermediate in the preparation of other macrocyclic compounds and musks.
Biology: Studied for its interactions with biological receptors and its potential use in bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 5-Cyclohexadecen-1-one involves its interaction with olfactory receptors, leading to the perception of its musk scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the characteristic musk odor .
Comparación Con Compuestos Similares
Similar Compounds
Civetone: A natural musk scent with a similar macrocyclic structure.
Muscone: Another natural musk compound with a similar structure and scent profile.
Cyclohexadecanone: The saturated analog of 5-Cyclohexadecen-1-one.
Uniqueness
5-Cyclohexadecen-1-one is unique due to its unsaturated structure, which imparts a distinct musk scent with floral, amber, and civet tones . This makes it a valuable substitute for natural musks in various applications.
Propiedades
Número CAS |
35951-24-7 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(5E)-cyclohexadec-5-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6+ |
Clave InChI |
ABRIMXGLNHCLIP-SOFGYWHQSA-N |
SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
SMILES isomérico |
C1CCCCCC(=O)CCC/C=C/CCCC1 |
SMILES canónico |
C1CCCCCC(=O)CCCC=CCCCC1 |
Key on ui other cas no. |
37609-25-9 |
Sinónimos |
5-cyclohexadecen-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















